molecular formula C21H19N7O2 B2769781 1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine CAS No. 1396679-97-2

1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine

Cat. No.: B2769781
CAS No.: 1396679-97-2
M. Wt: 401.43
InChI Key: VSQCTBWIZPZORV-UHFFFAOYSA-N
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Description

1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine is a complex organic compound that features a triazole ring, a pyrazolopyridine moiety, and a piperazine group

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound belongs to the class of 1,2,3-triazoles , which are known to exhibit a broad range of biological activities.

Mode of Action

1,2,3-triazoles are known to interact with various biological targets through different mechanisms . They can act as inhibitors, agonists, or antagonists, depending on the specific target and the structure of the triazole derivative. The exact mode of action for this compound would depend on its specific target, which is currently unknown.

Biochemical Pathways

Without specific information on the compound’s target, it’s challenging to summarize the affected biochemical pathways. 1,2,3-triazoles are known to be involved in a wide range of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

1,2,3-triazoles are generally known for their good pharmacokinetic properties, including high stability and good bioavailability . The exact ADME properties of this compound would need to be determined experimentally.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific information on its target and mode of action. Given the broad range of biological activities exhibited by 1,2,3-triazoles, it’s likely that this compound could have multiple effects at the molecular and cellular level .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine typically involves multi-step organic reactions. One common approach is to start with the formation of the triazole ring via a click reaction between an azide and an alkyne. The pyrazolopyridine moiety can be synthesized separately and then coupled with the triazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents used in the synthesis must be carefully selected to ensure the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine lies in its combination of the triazole, pyrazolopyridine, and piperazine moieties. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

[4-(2-phenyltriazole-4-carbonyl)piperazin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7O2/c29-20(17-14-22-27-9-5-4-8-19(17)27)25-10-12-26(13-11-25)21(30)18-15-23-28(24-18)16-6-2-1-3-7-16/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQCTBWIZPZORV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=C3C=CC=CN3N=C2)C(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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